molecular formula C8H12N2O3S2 B13517087 N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide

N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide

Cat. No.: B13517087
M. Wt: 248.3 g/mol
InChI Key: QNLLPCODQPHXCZ-UHFFFAOYSA-N
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Description

N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide is a chemical compound with the molecular formula C8H12N2O3S2 It is characterized by the presence of a thiophene ring substituted with a sulfamoyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide typically involves the reaction of 5-sulfamoylthiophene with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfamoylthiophen-2-yl)methylacetamide
  • N-(5-Ethylsulfanyl-thiophen-2-yl)acetamide
  • N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)sulfanylacetamide

Uniqueness

N-(1-(5-Sulfamoylthiophen-2-yl)ethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a sulfamoyl group and an acetamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

N-[1-(5-sulfamoylthiophen-2-yl)ethyl]acetamide

InChI

InChI=1S/C8H12N2O3S2/c1-5(10-6(2)11)7-3-4-8(14-7)15(9,12)13/h3-5H,1-2H3,(H,10,11)(H2,9,12,13)

InChI Key

QNLLPCODQPHXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

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